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Compound of Interest

Compound Name: Ethyl 2-methylacetoacetate

Cat. No.: B133056 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pirimicarb is a selective carbamate insecticide effective against aphids (aphicide). Its mode of

action is through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous

system of insects.[1] The industrial synthesis of pirimicarb is a well-established process that

proceeds through a key pyrimidine intermediate. This document outlines the detailed synthesis

of pirimicarb, focusing on the reaction of acetylacetone with a guanidine derivative, followed by

carbamoylation.

Physicochemical Properties of Pirimicarb
A summary of the key physicochemical properties of Pirimicarb is presented in the table below

for easy reference and comparison.
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Property Value Unit

Melting Point 90.5 °C

Vapor Pressure 1.58 x 10⁻⁵ (at 25°C) torr

3.0 x 10⁻⁵ (at 30°C) torr

Water Solubility 0.27 (at 25°C) g/100 mL

Methanol Solubility 23 (at 25°C) g/100 mL

Ethanol Solubility 25 (at 25°C) g/100 mL

Acetone Solubility 40 (at 25°C) g/100 mL

Chloroform Solubility 32 (at 25°C) g/100 mL

Xylene Solubility 29 (at 25°C) g/100 mL

Data sourced from INCHEM

(1976).[2]

Overall Synthesis Scheme
The synthesis of pirimicarb is typically a two-step process.[3] The first step involves the

formation of the key intermediate, 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol, through the

condensation of acetylacetone with 1,1-dimethylguanidine. The second step is the reaction of

this intermediate with dimethylcarbamoyl chloride to yield the final product, pirimicarb.[1][3]

Acetylacetone

2-(dimethylamino)-5,6-
dimethylpyrimidin-4-ol

Condensation

1,1-Dimethylguanidine Pirimicarb

Carbamoylation

Dimethylcarbamoyl
chloride
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Caption: Overall synthesis workflow for Pirimicarb.

Experimental Protocols
Step 1: Synthesis of 2-(dimethylamino)-5,6-
dimethylpyrimidin-4-ol
This initial and crucial step involves the formation of the pyrimidine ring structure through the

condensation of 1,1-dimethylguanidine with acetylacetone (2,4-pentanedione).[3]

Materials:

1,1-Dimethylguanidine sulfate

Sodium ethoxide

Acetylacetone

Ethanol

Procedure:

In a suitable reaction vessel, dissolve 1,1-dimethylguanidine sulfate in ethanol.

Add a base, such as sodium ethoxide, to the solution to liberate the free 1,1-

dimethylguanidine.

To this mixture, add acetylacetone dropwise while maintaining a controlled temperature.

After the addition is complete, heat the reaction mixture at reflux for a specified period. The

progress of the reaction should be monitored by a suitable analytical method (e.g., TLC or

GC-MS).

Upon completion, cool the reaction mixture and isolate the product. This may involve filtration

if the product precipitates, or extraction followed by solvent evaporation.

Purify the crude product, for example, by recrystallization, to obtain pure 2-

(dimethylamino)-5,6-dimethylpyrimidin-4-ol.
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Step 2: Synthesis of Pirimicarb
The second step is the esterification of the hydroxyl group on the pyrimidinol intermediate with

dimethylcarbamoyl chloride to form the carbamate ester, which is the active pirimicarb

molecule.[3]

Materials:

2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol

Dimethylcarbamoyl chloride

Triethylamine

Acetonitrile or Dichloromethane

Procedure:

Suspend 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol in a polar aprotic solvent such as

acetonitrile or dichloromethane.[1][3]

Add a base, for instance, triethylamine, to the suspension.[1]

Cool the mixture in an ice bath.

Slowly add dimethylcarbamoyl chloride to the cooled mixture with constant stirring.[3]

Allow the reaction to proceed, monitoring its completion by TLC or another suitable analytical

method.

Once the reaction is complete, the product can be isolated by quenching the reaction

mixture, followed by extraction and solvent evaporation.

The crude pirimicarb can then be purified by recrystallization or column chromatography.

Quantitative Data Summary
While specific industrial yields are often proprietary, the following table summarizes typical

reaction parameters.
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Step Reactants
Key
Reagents/Solv
ents

Temperature Typical Yield

1

1,1-

Dimethylguanidin

e, Acetylacetone

Sodium ethoxide,

Ethanol
Reflux High

2

2-

(dimethylamino)-

5,6-

dimethylpyrimidin

-4-ol,

Dimethylcarbam

oyl chloride

Triethylamine,

Acetonitrile/Dichl

oromethane

0°C to room

temperature
High

Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final

product.
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Step 1: Pyrimidine Ring Formation

Step 2: Carbamoylation

Dissolve 1,1-Dimethylguanidine
Sulfate in Ethanol

Add Sodium Ethoxide

Add Acetylacetone

Reflux Reaction Mixture

Isolate & Purify Intermediate

Suspend Intermediate in
Acetonitrile

Intermediate Product

Add Triethylamine & Cool

Add Dimethylcarbamoyl
Chloride

Isolate Crude Pirimicarb

Purify Pirimicarb

Pure Pirimicarb

Final Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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